Propargyl-PEG6-amine

Vue d'ensemble

Description

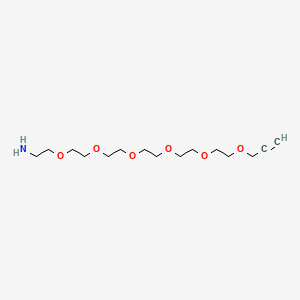

Propargyl-PEG6-amine is a compound that features a propargyl group and an amine group linked by a polyethylene glycol (PEG) spacer. The PEG spacer increases the hydrophilicity of the molecule, making it more soluble in aqueous environments. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds such as ketones and aldehydes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propargyl-PEG6-amine can be synthesized through various methods, including the A3 coupling reaction, which involves the reaction of an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by transition metal complexes, such as copper or zinc . Another method involves the use of a magnetically reusable manganese nanocatalyst for C-N bond formation. This method is environmentally friendly and efficient, producing high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale A3 coupling reactions using transition metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Propargyl-PEG6-amine undergoes various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form different products.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can yield carbonyl compounds, while reduction of the amine group can produce secondary or tertiary amines .

Applications De Recherche Scientifique

Structural Characteristics

The structure of Propargyl-PEG6-amine is crucial for its functionality. The PEG spacer improves hydrophilicity, making it soluble in aqueous environments, while the propargyl group enables click chemistry reactions.

| Feature | Description |

|---|---|

| Propargyl Group | Facilitates copper-catalyzed azide-alkyne reactions |

| Amine Group | Reactive with carboxylic acids and NHS esters |

| PEG Spacer | Enhances solubility and reduces immunogenicity |

Bioconjugation

This compound is extensively used in bioconjugation techniques to link drugs or targeting ligands to biomolecules. This enhances the efficacy and specificity of therapeutic agents.

- Case Study : A study demonstrated that conjugating antifolates using this compound resulted in dual inhibition against Candida albicans and Candida glabrata, with minimal inhibitory concentrations (MIC) below 1 μg/mL.

Drug Delivery Systems

The hydrophilic nature of this compound makes it suitable for developing advanced drug delivery systems, such as nanoparticles and liposomes.

- Application : By linking therapeutic agents to targeting moieties via click chemistry, researchers can achieve targeted drug delivery to specific tissues or cells .

Hydrogel Formation

This compound serves as a crosslinker in hydrogel formation, which is crucial for controlled drug release applications.

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Links drugs to antibodies for precise delivery |

| Hydrogel Development | Forms stable networks for encapsulating therapeutic agents |

Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Antifungal Activity : Research indicates that propargyl-linked antifolates exhibit significant antifungal activity against pathogenic fungi.

- Radioligand Therapy : In murine models, this compound was used to enhance pharmacokinetics and tumor uptake of fibroblast activation protein-targeted radioligands, demonstrating significant anticancer efficacy with reduced toxicity.

- Crosslinking Applications : this compound has been utilized as a crosslinker in developing hydrogels for drug delivery systems, showcasing its ability to form stable networks.

Mécanisme D'action

The mechanism of action of Propargyl-PEG6-amine involves its functional groups. The amine group reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds to form stable amide or imine linkages. The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition to form triazole linkages. These reactions enable the compound to act as a versatile linker in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propargyl-PEG4-amine: Similar structure but with a shorter PEG spacer.

Propargyl-PEG8-amine: Similar structure but with a longer PEG spacer.

Propargyl-PEG12-amine: Similar structure but with an even longer PEG spacer.

Uniqueness

Propargyl-PEG6-amine is unique due to its optimal PEG spacer length, which provides a balance between hydrophilicity and flexibility. This makes it particularly suitable for applications requiring both solubility in aqueous environments and the ability to form stable linkages .

Activité Biologique

Propargyl-PEG6-amine, a bifunctional polyethylene glycol (PEG) derivative, has garnered attention in scientific research and pharmaceutical development due to its unique structural features and versatile applications. This compound consists of a propargyl group at one end and an amine group at the other, linked by a PEG spacer containing six ethylene glycol units. The following sections detail its biological activity, applications, and research findings.

Structural Characteristics

The structure of this compound is pivotal to its biological activity. The PEG spacer enhances hydrophilicity, improving solubility in aqueous environments, which is crucial for drug delivery systems. The propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation chemistry that allows for the formation of stable triazole linkages with azide-bearing compounds.

| Feature | Description |

|---|---|

| Propargyl Group | Enables click chemistry reactions |

| Amine Group | Reactive with carboxylic acids and NHS esters |

| PEG Spacer | Enhances solubility and reduces immunogenicity |

This compound does not exhibit inherent biological activity but serves as a linker that facilitates the conjugation of bioactive molecules. This conjugation can improve pharmacokinetic properties by enhancing water solubility, reducing aggregation, and minimizing nonspecific interactions. The mechanism primarily involves:

- Click Chemistry : The propargyl group reacts with azide-bearing biomolecules to form stable triazole linkages.

- Bioconjugation : The amine group allows for straightforward conjugation to various moieties, including drugs and targeting ligands.

Applications in Drug Delivery

The hydrophilic nature of this compound makes it particularly suitable for drug delivery applications. It has been utilized in various studies to create hydrogels and crosslinked structures that enhance the stability and efficacy of therapeutic agents. Notable applications include:

- Targeted Drug Delivery : By linking drugs to targeting moieties (e.g., antibodies), this compound enables precise delivery to specific tissues or cells.

- Bioconjugation Techniques : Employed in the synthesis of complex biomolecular architectures for enhanced therapeutic efficacy.

Research Findings

Several studies have highlighted the effectiveness of this compound in facilitating interactions between biomolecules through click chemistry. For example:

- Antifungal Activity : Research has shown that propargyl-linked antifolates exhibit dual inhibition against Candida albicans and Candida glabrata, with some compounds demonstrating potent antifungal activity (MIC values < 1 μg/mL) .

- Radioligand Therapy : In a study involving fibroblast activation protein (FAP)-targeted radioligands, this compound was used to enhance pharmacokinetics and tumor uptake in murine models, demonstrating significant anticancer efficacy with minimal toxicity to healthy tissues .

- Crosslinking Applications : this compound has been employed as a crosslinker in the development of hydrogels for drug delivery systems, showcasing its ability to form stable networks that can encapsulate therapeutic agents .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTJDUXGVRIRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.